3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide
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Description
3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide is a useful research compound. Its molecular formula is C21H15ClN2OS and its molecular weight is 378.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Properties
Compounds with similar structural motifs have been synthesized and studied for their spectroscopic and structural properties. For instance, research on substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, produced via reactions involving chloral and substituted anilines, has explored their conformation and potential reactivity patterns (Issac & Tierney, 1996). Such studies lay the groundwork for understanding the behavior of complex substituted benzenecarboxamides in various chemical environments.
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs) have been highlighted for their importance across a range of scientific disciplines due to their simple structure and self-assembly behavior, which are leveraged in nanotechnology, polymer processing, and biomedical applications. The adaptable nature of BTAs underscores the potential versatility of structurally related compounds like 3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide in creating nanometer-sized structures stabilized by hydrogen bonding (Cantekin, de Greef, & Palmans, 2012).
Antimicrobial and Antitumor Applications
N-alkylphenothiazines, bearing structural similarities to various benzamides, have shown a range of biological activities including antimicrobial, antifungal, and anticancer properties. Their ability to coordinate to metals and interact with macromolecules suggests potential research avenues for related compounds in developing new antimicrobial and antitumor agents (Krstić et al., 2016).
Antioxidant and Pharmacological Effects
Chlorogenic Acid (CGA), a phenolic acid compound, demonstrates the importance of the phenolic structure in providing antioxidant, anti-inflammatory, and other therapeutic roles. Research into compounds with phenolic structures, such as substituted benzenecarboxamides, could potentially explore similar biological and pharmacological effects (Naveed et al., 2018).
Environmental and Biomedical Research
The search for new antimicrobials from cyanobacteria introduces a variety of cyanocompounds with antimicrobial activities. Compounds like this compound could be explored for their potential antimicrobial properties in similar contexts, highlighting the importance of novel chemical entities in addressing multidrug resistance (Swain, Paidesetty, & Padhy, 2017).
Properties
IUPAC Name |
3-chloro-N-[3-cyano-4-(2-methylphenyl)sulfanylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c1-14-5-2-3-8-19(14)26-20-10-9-18(12-16(20)13-23)24-21(25)15-6-4-7-17(22)11-15/h2-12H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKHNQPXGXHRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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